![molecular formula C7H7N3 B1398020 6-Methylimidazo[1,2-a]pyrazine CAS No. 1346157-11-6](/img/structure/B1398020.png)

6-Methylimidazo[1,2-a]pyrazine

説明

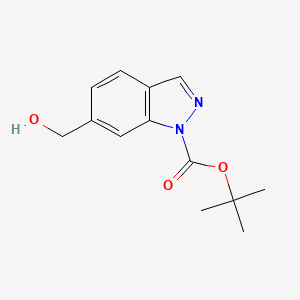

Imidazo[1,2-a]pyrazine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyrazines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The different rotameric conformations of imidazo[1,2-a]pyrazine have been synthesized and characterized by means of different experimental techniques, such as NMR, FTIR, and absorption spectroscopy and quantum chemical calculations . The different conformations were stabilized by hydrogen bonds, such as OH⋯N, ArH⋯N .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines act as a versatile scaffold in organic synthesis and drug development . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .Physical And Chemical Properties Analysis

While specific physical and chemical properties of 6-Methylimidazo[1,2-a]pyrazine were not found, pyrazine, a related compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .科学的研究の応用

Antiproliferative Agents in Non-small Cell Lung Cancer

A series of (imidazo [1,2-a]pyrazin-6-yl)ureas were synthesized through 6-aminoimidazo [1,2-a]pyrazine as a key intermediate . One of these compounds displayed a cytostatic activity against a non-small cell lung cancer cell line . This compound induced a selective dose-dependent response of P53-mutant NSCLC-N6-L16 cell line and overexpression of TP53 gene .

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo [1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This compound has been used in the development of various synthetic methods and has shown multifarious biological activity .

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have shown decent activity against two cell lines with IC 50 values of 17 μM (MCF-7) and 16 μM (A375), respectively . This is due to electron-donating groups such as tert-butylamine at 3rd and N, N-dimethyl aniline attached at 2nd positions of imidazo [1,2-a]pyrazine .

Chemiluminescence Properties

Imidazo[1,2-a]pyrazine derivatives have been used for the detection of active oxygen species produced during enzymatic reactions . These compounds are superior to conventionally used CLA because of their higher chemiluminescence quantum yield and their emission maximum in the visible region .

作用機序

将来の方向性

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Future research could focus on the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrazine core . This could improve the ecological impact of the classical schemes and lead to the discovery of new drugs .

特性

IUPAC Name |

6-methylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKNBNNWHYJGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

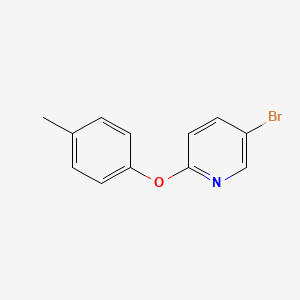

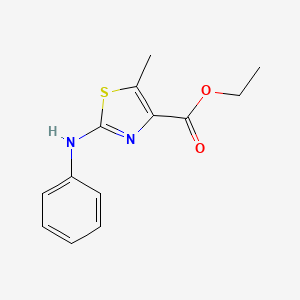

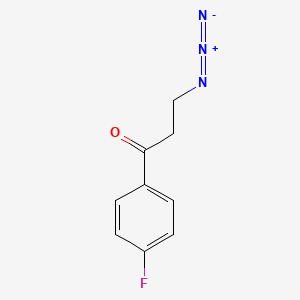

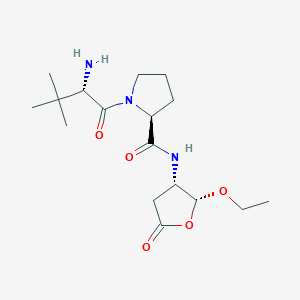

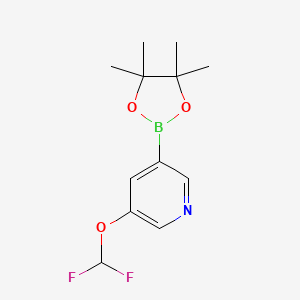

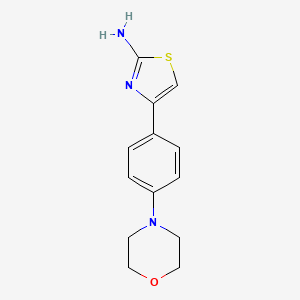

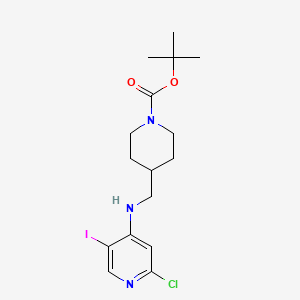

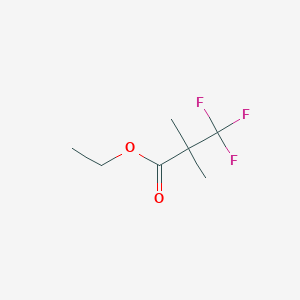

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)

![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)